molecular formula C4H3N3O B1331464 5-Aminooxazole-4-carbonitrile CAS No. 5098-15-7

5-Aminooxazole-4-carbonitrile

Cat. No. B1331464
CAS RN: 5098-15-7
M. Wt: 109.09 g/mol
InChI Key: HMBJSRMVCZHYFN-UHFFFAOYSA-N
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Description

5-Aminooxazole-4-carbonitrile is a chemical compound that serves as a core structure for various synthetic derivatives with potential applications in medicinal chemistry and material science. The compound is characterized by the presence of an oxazole ring, a five-membered heterocyclic structure containing both nitrogen and oxygen atoms, and a nitrile group attached to the fourth carbon of this ring. The amino group at the fifth position allows for further functionalization and the introduction of various substituents, which can lead to a wide range of biological activities and physicochemical properties.

Synthesis Analysis

The synthesis of 5-Aminooxazole-4-carbonitrile derivatives has been achieved through various methods. One approach involves a three-component one-pot reaction of 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes, catalyzed by sodium hydroxide in ethanol, which can be facilitated by heating or ultrasonic irradiation . Another method employs a Cs2CO3-catalyzed azide–acetonitrile [3 + 2]-cycloaddition, leading to the formation of 5-amino-1,2,3-triazoles with excellent yields and high regioselectivity . Additionally, a ruthenium-catalyzed cycloaddition protocol has been developed to synthesize 5-amino-1,2,3-triazole-4-carboxylates, which can be used to create triazole-based scaffolds . Microwave-mediated and flow chemistries have also been utilized to generate a library of 2-substituted-5-aminooxazole-4-carbonitriles, demonstrating the versatility of synthetic approaches .

Molecular Structure Analysis

The molecular structure of 5-Aminooxazole-4-carbonitrile derivatives has been extensively studied using various spectroscopic techniques. Nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) have been employed to confirm the structures of synthesized compounds . Density functional theory (DFT) calculations have been used to investigate the optimized structural parameters, spectroscopic properties, and electronic characteristics of these molecules .

Chemical Reactions Analysis

5-Aminooxazole-4-carbonitrile derivatives can undergo a variety of chemical reactions, enabling the synthesis of diverse compounds. For instance, the reaction with hydrazine hydrate can lead to the formation of different recyclization products depending on the substituents present on the oxazole ring . The interaction with amidines has been shown to yield 6-amino-8-azapurines, which are of preparative value .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Aminooxazole-4-carbonitrile derivatives have been explored through experimental and theoretical studies. The fluorescent properties of these compounds have been characterized, with absorption and emission spectra observed in various solvents . Nonlinear optical properties have also been evaluated, with some derivatives exhibiting hyperpolarizability values significantly higher than urea, indicating potential as nonlinear optical (NLO) materials . Additionally, the interaction of these compounds with different solvents has been investigated using solvatochromic methods .

Scientific Research Applications

Application 1: Anticancer Agents

  • Summary of Application : 5-Aminooxazole-4-carbonitrile is used in the synthesis of oxazolo[5,4-d]pyrimidine derivatives, which have potential as anticancer agents . These derivatives are structurally similar to nucleic purine bases and are characterized by the presence of a pharmacologically favorable isoxazole substituent at position 2 and aliphatic amino chains at position 7 of the condensed heterocyclic system .
  • Methods of Application : The novel oxazolo[5,4-d]pyrimidine derivatives were synthesized via formation of the pyrimidine ring in a two-step synthetic pathway .
  • Results or Outcomes : These compounds were evaluated in vitro for their cytotoxic activity against a panel of four human cancer cell lines, along with their P-glycoprotein-inhibitory ability and pro-apoptotic activity . In silico analysis identified their potent inhibitory activity towards human vascular endothelial growth factor receptor-2 (VEGFR-2) .

Application 2: Green Synthesis of Novel 5-Amino-bispyrazole-4-Carbonitriles

  • Summary of Application : 5-Aminooxazole-4-carbonitrile is used in the green synthesis of novel 5-amino-bispyrazole-4-carbonitriles . This new procedure has notable advantages such as operational simplicity, excellent yields, short reaction time, easy work-up, eco-friendliness and nontoxic catalyst .
  • Methods of Application : The synthesis of these compounds is achieved via a three-component mechanochemical reaction of synthesized azo-linked aldehydes or synthesized pyrazolecarbaldehydes, malononitrile, and phenylhydrazine or p-tolylhydrazine .
  • Results or Outcomes : The structures of the synthesized 5-amino-pyrazole-4-carbonitrile compounds were confirmed by 1H NMR, 13C NMR, and FTIR spectra and elemental analyses . The catalyst could be quickly recovered and reused for six cycles with almost consistent activity .

Application 3: Oxazole Recyclization

  • Summary of Application : 5-Aminooxazole-4-carbonitrile is used in the recyclization of oxazoles . This process involves the nitrile group at the C-4 position of the heterocycle .
  • Methods of Application : The recyclization is achieved by treating (4-cyanooxazol-5-ylamino)acetates and corresponding acetamides with trifluoroacetic acid .
  • Results or Outcomes : The recyclization results in the formation of 5-aminooxazole-4-carboxamide derivatives . The structures of these products have been confirmed for certain products which have been isolated in pure form .

Application 4: Synthesis of Novel 5-Amino-bispyrazole-4-Carbonitriles

  • Summary of Application : 5-Aminooxazole-4-carbonitrile is used in the green synthesis of novel 5-amino-bispyrazole-4-carbonitriles . This new procedure has notable advantages such as operational simplicity, excellent yields, short reaction time, easy work-up, eco-friendliness and nontoxic catalyst .
  • Methods of Application : The synthesis of these compounds is achieved via a three-component mechanochemical reaction .
  • Results or Outcomes : The structures of the synthesized 5-amino-pyrazole-4-carbonitrile compounds were confirmed by 1H NMR, 13C NMR, and FTIR spectra and elemental analyses .

Application 5: Synthesis of Cyclic Oligopeptides

  • Summary of Application : 5-Aminooxazole-4-carbonitrile is used in the synthesis of cyclic oligopeptides . This process involves the nitrile group at the C-4 position of the heterocycle .
  • Methods of Application : The synthesis is achieved by treating (4-cyanooxazol-5-ylamino)acetates and corresponding acetamides with trifluoroacetic acid .
  • Results or Outcomes : The synthesis results in the formation of 5-aminooxazole-4-carboxamide derivatives . The structures of these products have been confirmed for certain products which have been isolated in pure form .

Application 6: Synthesis of Pyrazoles

  • Summary of Application : 5-Aminooxazole-4-carbonitrile is used in the green synthesis of novel 5-amino-bispyrazole-4-carbonitriles . This new procedure has notable advantages such as operational simplicity, excellent yields, short reaction time, easy work-up, eco-friendliness and nontoxic catalyst .
  • Methods of Application : The synthesis of these compounds is achieved via a three-component mechanochemical reaction .
  • Results or Outcomes : The structures of the synthesized 5-amino-pyrazole-4-carbonitrile compounds were confirmed by 1H NMR, 13C NMR, and FTIR spectra and elemental analyses . The catalyst could be quickly recovered and reused for six cycles with almost consistent activity .

Safety And Hazards

The compound is used only for scientific research and development . It should not be released into the environment . In case of accidental contact or ingestion, immediate medical attention is required .

Future Directions

The compound has potential applications in the field of medicinal chemistry. For instance, oxazolo[5,4-d]pyrimidine derivatives, which are structurally similar to nucleic purine bases and contain a pharmacologically favorable isoxazole substituent at position 2, have shown potential as anticancer agents .

properties

IUPAC Name

5-amino-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O/c5-1-3-4(6)8-2-7-3/h2H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBJSRMVCZHYFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(O1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60299918
Record name 5-aminooxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminooxazole-4-carbonitrile

CAS RN

5098-15-7
Record name 5098-15-7
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-aminooxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1,3-oxazole-4-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
J Spencer, H Patel, J Amin, SK Callear, SJ Coles… - Tetrahedron …, 2012 - Elsevier
A 2-substituted-5-aminooxazole-4-carbonitrile library has been synthesised and modified via microwave-mediated and flow chemistries. One synthesised compound, 5-(1H-pyrrol-1-yl)-…
Number of citations: 26 www.sciencedirect.com
OV Shablykin, DO Merzhyievskyi, VS Brovarets… - Chemistry of …, 2023 - Springer
522 recyclization, namely specific activation of the terminal carbonyl group in oxazole with intermediate A forming, has analogy in literature, 7 where the oxazole core opening was used …
Number of citations: 1 link.springer.com
A Sochacka-Ćwikła, M Mączyński… - International Journal of …, 2022 - mdpi.com
… Since a C(2)-functionalized 5-aminooxazole-4-carbonitrile is a versatile building block for the construction of different oxazolo[5,4-d]pyrimidines, the novel oxazolo[5,4-d]pyrimidine …
Number of citations: 5 www.mdpi.com
L De Coen - 2019 - biblio.ugent.be
… Diphosgene was also applied in the direct ring closure of 5-aminooxazole-4-carbonitrile 229, affording the 5,7-dichlorooxazolopyrimidine 230 in low yield. Subsequent substitution of …
Number of citations: 3 biblio.ugent.be
LM De Coen, BI Roman, M Movsisyan… - European Journal of …, 2018 - Wiley Online Library
… Diphosgene was also applied in the direct ring closure of 5-aminooxazole-4-carbonitrile 139, affording the 5,7-dichlorooxazolopyrimidine 140 in low yield. Subsequent substitution of …
GT Sdeek, RM Mauf, MY Saleh - Egyptian Journal of …, 2021 - ejchem.journals.ekb.eg
… Millet, Microwave-mediated synthesis and manipulation of a 2-substituted-5aminooxazole-4-carbonitrile library, Tetrahedron Letters 53(13) (2012) 1656-1659. 18) F. Miyake, M. …
Number of citations: 17 ejchem.journals.ekb.eg
I Frasson, V Spano, S Di Martino, M Nadai… - European Journal of …, 2019 - Elsevier
[1,2,3]Triazolo[4,5-h][1,6]naphthyridines and [1,3]oxazolo[5,4-h][1,6]naphthyridines were synthesized with the aim to investigate their photocytotoxic activity. Upon irradiation, oxazolo-…
Number of citations: 15 www.sciencedirect.com
TP Kilpeläinen, HT Pätsi, R Svarcbahs… - Journal of Medicinal …, 2023 - ACS Publications
Prolyl oligopeptidase (PREP) is a widely distributed serine protease in the human body cleaving proline-containing peptides; however, recent studies suggest that its effects on …
Number of citations: 4 pubs.acs.org
S Hassell-Hart, E Speranzini, S Srikwanjai… - Organic …, 2022 - ACS Publications
A library of thiazoles and selenothiazoles were synthesized via Ir-catalyzed ylide insertion chemistry. This process is a functional group, particularly heterocycle-substituent tolerant. This …
Number of citations: 5 pubs.acs.org
EC Reichert, K Feng, AC Sather… - Journal of the American …, 2023 - ACS Publications
We report a versatile and functional-group-tolerant method for the Pd-catalyzed C–N cross-coupling of five-membered heteroaryl halides with primary and secondary amines, an …
Number of citations: 9 pubs.acs.org

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